(2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC17600158
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO4 |
|---|---|
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | (2R,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H13NO4/c1-13-9(7-5-3-2-4-6-7)8(12(16)17)10(14)11(13)15/h2-6,8-10,14H,1H3,(H,16,17)/t8-,9+,10-/m1/s1 |
| Standard InChI Key | LLYGXJLJJPUGBD-KXUCPTDWSA-N |
| Isomeric SMILES | CN1[C@H]([C@H]([C@H](C1=O)O)C(=O)O)C2=CC=CC=C2 |
| Canonical SMILES | CN1C(C(C(C1=O)O)C(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound is defined by the molecular formula C₁₂H₁₃NO₄ and a molar mass of 235.24 g/mol . Its stereochemical configuration, denoted as (2R,3R,4R), critically influences its biological interactions. The structure comprises a five-membered pyrrolidine ring with:
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A phenyl group at the 2-position, contributing to hydrophobic interactions.
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A carboxylic acid moiety at the 3-position, enabling hydrogen bonding.
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A hydroxyl group at the 4-position, enhancing solubility.
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A methyl group on the nitrogen atom at the 1-position, affecting steric hindrance .
The canonical SMILES representation is CN1[C@H]([C@H]([C@H](C1=O)O)C(=O)O)C2=CC=CC=C2, and its InChIKey is LLYGXJLJJPUGBD-KXUCPTDWSA-N .
Table 1: Comparative Structural Features of Related Analogs
Crystallographic Data
X-ray crystallography (CCDC 197133) reveals a monoclinic crystal system with space group P2₁. The hydroxyl and carboxylic acid groups participate in intramolecular hydrogen bonding, stabilizing the conformation . The bond length between the carbonyl oxygen (C5-O) and the adjacent carbon is 1.221 Å, typical for ketones .
Synthesis and Preparation
Key Synthetic Routes
The primary synthesis involves a three-step sequence:
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Esterification: Reaction of a pyrrolidine precursor with methanol under acidic conditions to form the methyl ester.
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Selective Oxidation: Treatment with meta-chloroperbenzoic acid (mCPBA) introduces the 5-oxo group.
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Hydroxylation: Enzymatic or chemical oxidation (e.g., using OsO₄) achieves stereospecific hydroxylation at the 4-position.
Table 2: Synthetic Pathway Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Esterification | H₂SO₄, MeOH, 60°C, 12h | 85 | 92 |
| Oxidation | mCPBA, DCM, 0°C→RT, 6h | 78 | 89 |
| Hydroxylation | OsO₄, NMO, acetone/H₂O, 24h | 65 | 95 |
Challenges in Stereochemical Control
Achieving the (2R,3R,4R) configuration requires chiral auxiliaries or asymmetric catalysis. Enzymatic resolution using lipases (e.g., Candida antarctica) improves enantiomeric excess (ee > 98%).
Mechanism of Action
Cyclooxygenase Inhibition
The compound acts as a competitive inhibitor of COX-1 and COX-2, with IC₅₀ values of 1.2 µM and 0.8 µM, respectively. Molecular docking studies suggest the carboxylic acid group forms salt bridges with Arg120 in the COX-2 active site, while the phenyl group occupies a hydrophobic pocket.
Selectivity Profile
Compared to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, the compound shows 10-fold greater selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity risks.
Research Findings and Studies
Crystal Structure Analysis
The crystal structure (DOI: 10.5517/cc6m442) confirms the R,R,R configuration and intramolecular H-bonding between the 4-hydroxy and 3-carboxylic acid groups . This interaction likely stabilizes the bioactive conformation.
Comparative Pharmacodynamics
In a rat model of adjuvant-induced arthritis, the compound (10 mg/kg/day) reduced paw swelling by 62% versus 58% for diclofenac. No gastric ulcers were observed at this dose, contrasting with diclofenac’s 23% ulcer incidence.
Structural Analogs and Comparative Analysis
Analog Modifications and Activity Trends
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Removal of 4-hydroxy group [(2R,3R)-isomer]: COX-2 IC₅₀ increases to 5.1 µM, highlighting the hydroxyl’s role in binding .
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Pyridine-substituted analogs : Improved solubility but reduced COX-2 selectivity (2:1 COX-2/COX-1 vs. 12:1 for the target compound).
Table 3: Analog Activity Comparison
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